Fluxofenim

Description

herbicide safene

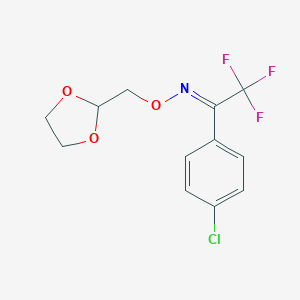

Structure

2D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(1,3-dioxolan-2-ylmethoxy)-2,2,2-trifluoroethanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClF3NO3/c13-9-3-1-8(2-4-9)11(12(14,15)16)17-20-7-10-18-5-6-19-10/h1-4,10H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKSLKNUCVPZQCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CON=C(C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044998 | |

| Record name | Fluxofenim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88485-37-4 | |

| Record name | Fluxofenim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88485-37-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluxofenim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088485374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluxofenim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethanone, 1-(4-chlorophenyl)-2,2,2-trifluoro-, O-(1,3-dioxolan-2-ylmethyl)oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUXOFENIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NUO7162K6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fluxofenim in Sorghum: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxofenim (CGA 133205) is a critically important herbicide safener employed in sorghum (Sorghum bicolor) cultivation to protect the crop from the phytotoxic effects of pre-emergence chloroacetanilide and thiocarbamate herbicides, most notably S-metolachlor.[1][2] Sorghum possesses a natural sensitivity to these herbicides, which can lead to significant crop injury, stunting, and yield loss.[2][3] this compound, typically applied as a seed treatment, mitigates this damage without compromising the herbicide's efficacy against target weed species.[4] This technical guide provides an in-depth examination of the molecular and physiological mechanisms underpinning this compound's safening action in sorghum, supported by experimental data and detailed protocols.

The primary mechanism of this compound is the targeted induction of sorghum's endogenous detoxification pathways. This is achieved by upregulating the expression of specific genes encoding metabolic enzymes that capture, modify, and sequester the herbicide molecule, rendering it harmless to the plant. This guide will explore the key enzyme families involved, the signaling pathways that regulate their expression, and the interplay with other physiological processes such as phytohormone signaling.

Core Mechanism of Action: Enhanced Herbicide Detoxification

This compound's safening effect is a multi-phase process orchestrated at the genetic level, leading to enhanced metabolic detoxification of the herbicide. The process can be broadly categorized into three phases: induction of detoxification genes, enzymatic conjugation, and subsequent sequestration.

-

Phase I & II: Induction of Detoxification Genes and Enzymatic Conjugation Upon perception by the sorghum seedling, this compound triggers a significant transcriptional upregulation of genes encoding key detoxification enzymes. Transcriptomic analyses have identified three major enzyme families that are strongly induced:

-

Glutathione S-Transferases (GSTs): This is the most critical and well-characterized component of the safener response. This compound massively induces the expression of specific GST isozymes, particularly those belonging to the phi and tau classes. These enzymes catalyze the conjugation of the herbicide molecule (e.g., metolachlor) with the endogenous antioxidant tripeptide, glutathione (GSH). This conjugation reaction neutralizes the herbicide's electrophilic sites, detoxifying it.

-

Cytochrome P450 Monooxygenases (P450s): These enzymes are typically involved in Phase I of xenobiotic metabolism, where they introduce or expose functional groups on the herbicide molecule through oxidation, preparing it for subsequent conjugation.

-

UDP-Glucosyltransferases (UGTs): UGTs represent an alternative Phase II detoxification route, catalyzing the conjugation of herbicides with glucose.

-

-

Phase III: Sequestration Following conjugation with glutathione or glucose, the detoxified herbicide conjugates are actively transported and sequestered in the vacuole or apoplast by ATP-binding cassette (ABC) transporters. This compartmentalization removes the herbicide from the cytoplasm, preventing it from reaching its site of action and causing cellular damage.

Signaling Pathways and Regulatory Networks

The induction of detoxification genes by this compound is part of a broader stress response network. Recent research indicates a complex interplay with phytohormonal signaling pathways, suggesting that this compound may act as a signaling molecule that primes the plant's defense mechanisms.

-

Interaction with Phytohormone Signaling: Studies have shown that this compound can modulate the expression of genes related to auxin (AUX), jasmonic acid (JA), and salicylic acid (SA) signaling pathways. Metolachlor treatment alone tends to suppress AUX- and JA-related genes while upregulating SA-related genes. This compound treatment can restore the expression of these suppressed genes, suggesting it counteracts the herbicide-induced stress signaling.

-

Influence on Growth-Promoting Hormones: this compound treatment has been associated with a significant increase in the levels of trans-zeatin O-glucoside (tZOG) and Gibberellin1 (GA1), which are hormones involved in cell division and elongation. This may contribute to the recovery and restoration of seedling growth in the presence of the herbicide.

-

Link to Dhurrin Metabolism: Interestingly, transcriptome profiling revealed that many of the genes upregulated by this compound are also involved in the biosynthesis and catabolism of dhurrin, a natural chemical defense compound (cyanogenic glucoside) in sorghum. This suggests a potential shared regulatory mechanism or crosstalk between the xenobiotic detoxification pathway and the plant's innate chemical defense system.

Below is a diagram illustrating the central signaling pathway of this compound's action.

Data Presentation

The efficacy of this compound is quantified through measurements of enzyme activity, gene expression, and physiological outcomes like seedling growth and herbicide residue.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Sorghum Data synthesized from studies demonstrating increased GST activity. Exact values can vary based on sorghum variety, experimental conditions, and substrate used.

| Treatment Group | Sorghum Genotype | GST Activity vs. Control (Metolachlor) | GST Activity vs. Control (CDNB) | Reference |

| Metolachlor | 407B (Tolerant) | Baseline | Baseline | |

| Metolachlor + this compound | 407B (Tolerant) | Significantly Increased | - | |

| Metolachlor | HYZ (Sensitive) | Baseline | Baseline | |

| Metolachlor + this compound | HYZ (Sensitive) | No Significant Increase | - | |

| This compound | Etiolated Shoots | Six induced peaks of activity | Increased activity in constitutive peaks | |

| CDNB (1-chloro-2,4-dinitrobenzene) is a general substrate used to measure GST activity. |

Table 2: Summary of Transcriptome Changes in Sorghum Seedlings 12h After this compound Treatment Based on RNA-Seq data from Baek et al. (2019).

| Gene Category | Regulation Status | Key Genes/Enzymes Identified | Putative Function | Reference |

| Detoxification Enzymes | Upregulated | Glutathione S-Transferases (GSTs) | Herbicide conjugation | |

| Upregulated | Cytochrome P450s (P450s) | Herbicide oxidation | ||

| Upregulated | UDP-Glucosyltransferases (UGTs) | Herbicide glucosylation | ||

| Chemical Defense | Upregulated | Dhurrin Biosynthesis/Catabolism | Production of endogenous defense compounds | |

| Phytohormone Signaling | Modulated | Auxin (AUX) related | Growth and development | |

| Modulated | Jasmonic Acid (JA) related | Stress response, defense | ||

| Modulated | Salicylic Acid (SA) related | Systemic acquired resistance |

Table 3: Effect of this compound on Phytohormone Levels in Sorghum under Metolachlor Stress

| Phytohormone | Effect of Metolachlor Alone | Effect of Metolachlor + this compound | Putative Role in Safening | Reference |

| Auxin (AUX) related genes | Suppressed | Expression restored | Promotes normal growth and development | |

| Jasmonic Acid (JA) related genes | Suppressed | Expression restored | Mediates defense against stress | |

| trans-zeatin O-glucoside (tZOG) | - | Significantly Increased | Promotes cell division | |

| Gibberellin1 (GA1) | - | Significantly Increased | Promotes cell elongation and growth |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to elucidate this compound's mechanism of action.

Protocol 1: Glutathione S-Transferase (GST) Activity Assay

This protocol is adapted from methodologies used for measuring GST activity in sorghum tissues. It measures the rate of conjugation of a substrate by GST present in a protein extract.

1. Plant Material and Protein Extraction: a. Grow sorghum seedlings (e.g., etiolated shoots) with and without this compound seed treatment under controlled conditions. b. Harvest approximately 100 mg of shoot or root tissue and immediately freeze in liquid nitrogen. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Homogenize the powder in 5-10 volumes of cold extraction buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 2 mM EDTA). e. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C. f. Collect the supernatant, which contains the cytosolic protein fraction including GSTs. Keep on ice. g. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. Spectrophotometric Assay: a. The assay measures the conjugation of 1-chloro-2,4-dinitrobenzene (CDNB) with glutathione (GSH), which results in an increase in absorbance at 340 nm. b. Prepare an assay cocktail in a 1 mL cuvette containing:

- Phosphate buffer (e.g., 0.1 M potassium phosphate, pH 6.5).

- 1 mM Reduced Glutathione (GSH).

- 1 mM CDNB (dissolved in ethanol).

- ddH₂O to bring the volume to 900 µL. c. Equilibrate the cuvette at 25°C or 30°C for 5 minutes. d. Initiate the reaction by adding 100 µL of the protein extract (e.g., 10-50 µg of total protein) and mix immediately. e. Monitor the increase in absorbance at 340 nm for 3-5 minutes using a spectrophotometer. f. Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

3. Calculation of GST Activity: a. Use the molar extinction coefficient of the GSH-CDNB conjugate (ε = 9.6 mM⁻¹cm⁻¹) to calculate the enzyme activity. b. Activity (nmol/min/mg protein) = (ΔA340/min * Total Assay Volume (mL)) / (ε * Protein Amount (mg) * Light Path (cm)) * 1000.

The following diagram outlines the general workflow for a GST activity assay.

Protocol 2: Transcriptome Analysis via RNA-Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing global gene expression changes in sorghum in response to this compound, adapted from Baek et al. (2019) and general RNA-Seq procedures.

1. Plant Growth and Treatment: a. Grow sorghum seedlings (e.g., inbred line BTx623) in the dark (etiolated) for a set period (e.g., 3-4 days). b. Treat one group of seedlings with a this compound solution (e.g., 10 µM) and a control group with a mock solution. c. Harvest shoot tissues at specific time points after treatment (e.g., 12 hours), flash-freeze in liquid nitrogen, and store at -80°C.

2. RNA Extraction and Quality Control: a. Isolate total RNA from ~500 mg of ground tissue using a suitable method, such as a Trizol-based reagent or a commercial plant RNA extraction kit. b. Treat the RNA with DNase I to remove any contaminating genomic DNA. c. Assess RNA quality and quantity. Check for purity using a NanoDrop spectrophotometer (A260/A280 ratio > 1.95). Verify integrity using an Agilent Bioanalyzer (RIN score > 7.0).

3. Library Preparation and Sequencing: a. Enrich for messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. b. Fragment the enriched mRNA into smaller pieces. c. Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand synthesis. d. Perform end-repair, A-tailing, and ligation of sequencing adapters to the double-stranded cDNA fragments. e. Amplify the library via PCR to enrich for adapter-ligated fragments. f. Sequence the prepared libraries on a high-throughput platform like the Illumina NextSeq or HiSeq.

4. Bioinformatic Analysis: a. Quality Control: Trim adapter sequences and filter out low-quality reads from the raw sequencing data using tools like Trimmomatic. b. Alignment: Map the high-quality reads to the Sorghum bicolor reference genome using a splice-aware aligner like STAR or HISAT2. c. Quantification: Count the number of reads mapping to each annotated gene using tools like HTSeq-count. d. Differential Expression Analysis: Normalize the read counts and perform statistical analysis using packages like DESeq2 or edgeR to identify genes that are significantly upregulated or downregulated between the this compound-treated and control samples. e. Functional Annotation: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of differentially expressed genes to identify the biological processes and pathways affected by this compound.

The logical relationship between the core detoxification mechanism and the wider physiological responses is illustrated below.

Conclusion

The mechanism of action of this compound in sorghum is a sophisticated, multi-faceted process centered on the rapid and robust induction of the plant's own xenobiotic detoxification machinery. By upregulating a suite of genes, most notably those encoding Glutathione S-Transferases, this compound enables sorghum to efficiently metabolize and sequester harmful herbicide molecules before they can cause significant cellular damage. Furthermore, the safener's influence extends to modulating key phytohormone signaling pathways, which not only helps mitigate the general stress caused by the herbicide but also promotes growth recovery. This integrated response at both the metabolic and hormonal levels ensures crop safety and allows for the effective use of essential pre-emergence herbicides in sorghum cultivation. Future research may further unravel the specific transcription factors and upstream signaling components that perceive the this compound signal and orchestrate this complex protective response.

References

- 1. Isolation and Characterization of Glutathione S-Transferase Isozymes from Sorghum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Induction of Glutathione S-Transferases in Arabidopsis by Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism-based herbicide resistance: regulation by safeners | Weed Science | Cambridge Core [cambridge.org]

Fluxofenim-Mediated Induction of Glutathione S-Transferase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxofenim is a chemical agent classified as a herbicide safener. Its primary function in agricultural applications is to protect monocotyledonous crops, such as sorghum and wheat, from the phytotoxic effects of certain herbicides, particularly those from the chloroacetanilide class like S-metolachlor. The protective mechanism of this compound is not based on a direct interaction with the herbicide but rather on the modulation of endogenous plant defense pathways. At the core of this safening effect is the induction of detoxification enzymes, most notably Glutathione S-Transferases (GSTs).

This technical guide provides an in-depth overview of the induction of GSTs by this compound, detailing the underlying molecular mechanisms, experimental protocols for its study, and quantitative data from relevant research. The information is intended for researchers, scientists, and professionals in drug development who are interested in xenobiotic metabolism, crop protection, and the molecular pathways governing plant stress responses.

Core Mechanism: Induction of Glutathione S-Transferase

The principal mode of action of this compound as a herbicide safener is the enhancement of the plant's capacity to metabolize and detoxify herbicidal compounds before they can cause significant cellular damage. This is achieved predominantly through the upregulation of Phase II detoxification enzymes, with Glutathione S-Transferases playing a pivotal role.

GSTs are a superfamily of enzymes that catalyze the conjugation of the tripeptide glutathione (GSH) to a wide variety of electrophilic substrates, including herbicides. This conjugation reaction increases the water solubility of the xenobiotic and renders it less toxic. The resulting glutathione-herbicide conjugate is then typically sequestered into the vacuole for further degradation.

This compound treatment leads to an increase in both the expression of GST genes and the enzymatic activity of GST proteins.[1] This induction is not uniform across all GST isoforms; rather, specific members of the GST family are preferentially upregulated. For instance, in sorghum, this compound induces the expression of the phi-class GSTs, SbGSTF1 and SbGSTF2.[2] Similarly, studies in the model plant Arabidopsis thaliana have shown that this compound, along with other safeners, can enhance the expression of several GST genes, including AtGSTF2, AtGSTF6, AtGSTF7, and AtGSTU19.

The induction of GSTs by this compound is part of a broader, coordinated defense response that also involves the upregulation of other detoxification-related genes, such as those encoding cytochrome P450 monooxygenases, glucosyltransferases, and ABC transporters.[3] Furthermore, this compound has been shown to influence plant hormone signaling pathways, including those for auxin, jasmonic acid, and salicylic acid, suggesting a complex regulatory network.[4][5]

Data Presentation: Quantitative Effects of this compound on GST Induction

The following tables summarize the quantitative data on the induction of Glutathione S-Transferase activity and gene expression in response to this compound treatment from various studies.

Table 1: Dose-Response of this compound on GST Activity in Wheat (cv. UI Sparrow)

| This compound Dose (g ai kg⁻¹ seed) | Increase in GST-Specific Activity (%) |

| 0.36 | 30 |

| 0.91 | 53 |

| 1.96 | 64 |

Data adapted from a study on wheat varieties, where GST activity was measured using the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Table 2: Effect of this compound on GST Activity in Sorghum

| Treatment | Substrate | Increase in GST Activity (%) |

| This compound | CDNB | 70 |

| This compound | [¹⁴C]-metolachlor | 82 |

This study demonstrates that this compound enhances GST activity towards both a general substrate (CDNB) and a specific herbicide substrate (metolachlor) in sorghum seedlings.

Table 3: Fold Induction of GST Activity by Various Safeners in Arabidopsis thaliana

| Safener | Substrate | Fold Induction of GST Activity |

| This compound | CDNB | 3-5 |

| Benoxacor | CDNB | 3-5 |

| Fenclorim | CDNB | 3-5 |

| Flurazole | CDNB | 3-5 |

This table shows that this compound is among the most effective inducers of GST activity in Arabidopsis seedlings when compared to other herbicide safeners.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the induction of GST by this compound.

Plant Material and this compound Treatment

-

Plant Species: Sorghum (Sorghum bicolor), Wheat (Triticum aestivum), or Arabidopsis thaliana seedlings are commonly used.

-

Growth Conditions: Plants are typically grown under controlled environmental conditions (e.g., 25°C, 16h light/8h dark photoperiod). For studies on etiolated seedlings, seeds are germinated and grown in complete darkness.

-

This compound Application: this compound can be applied as a seed treatment before planting or by adding it to the growth medium (e.g., hydroponic solution or agar plates). The concentration of this compound used will vary depending on the plant species and experimental goals, but a typical starting point for in-vitro studies is in the micromolar range.

Glutathione S-Transferase (GST) Activity Assay

This protocol is for a spectrophotometric assay to measure total GST activity using the general substrate 1-chloro-2,4-dinitrobenzene (CDNB).

-

Protein Extraction:

-

Harvest plant tissue (e.g., shoots or roots) and freeze immediately in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA and 1% (w/v) polyvinylpyrrolidone).

-

Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

-

Collect the supernatant (crude protein extract) and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the assay mixture in a 1 mL cuvette containing:

-

100 mM potassium phosphate buffer (pH 6.5)

-

1 mM reduced glutathione (GSH)

-

1 mM CDNB (dissolved in ethanol)

-

Make up to a final volume of 980 µL with distilled water.

-

-

Equilibrate the mixture at 25°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the crude protein extract.

-

Immediately measure the increase in absorbance at 340 nm for 5 minutes using a spectrophotometer. The rate of increase in absorbance is proportional to the GST activity.

-

-

Calculation of GST Activity:

-

Calculate the change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the reaction curve.

-

GST activity (in µmol/min/mg protein) can be calculated using the molar extinction coefficient of the S-(2,4-dinitrophenyl)glutathione conjugate (9.6 mM⁻¹ cm⁻¹).

-

Analysis of GST Gene Expression by RT-qPCR

This protocol outlines the steps for quantifying the expression of specific GST genes in response to this compound treatment.

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from this compound-treated and control plant tissues using a commercial RNA extraction kit or a standard protocol (e.g., TRIzol method).

-

Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Design and validate primers specific to the target GST genes and a reference gene (e.g., actin or ubiquitin) for normalization.

-

Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers, and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between this compound-treated and control samples.

-

Proteomic Analysis of GST Isoforms

This protocol provides a general workflow for identifying and quantifying GST isoforms induced by this compound using mass spectrometry.

-

Protein Extraction and Digestion:

-

Extract total protein from plant tissues as described in the GST activity assay protocol.

-

For in-depth analysis, GSTs can be enriched from the crude extract using glutathione-agarose affinity chromatography.

-

Separate the proteins by one-dimensional or two-dimensional gel electrophoresis (1D- or 2D-PAGE).

-

Excise the protein bands or spots of interest from the gel.

-

Perform in-gel digestion of the proteins with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Search the acquired MS/MS spectra against a plant protein database (e.g., NCBI or UniProt) to identify the proteins.

-

For quantitative proteomics, label-free quantification or isotopic labeling methods (e.g., iTRAQ or TMT) can be employed to compare the abundance of GST isoforms between this compound-treated and control samples.

-

Signaling Pathways and Visualizations

The precise signaling cascade initiated by this compound that leads to the induction of GST genes is still under investigation. However, current research suggests that this compound taps into existing plant defense and xenobiotic detoxification pathways. A proposed model involves the perception of this compound, followed by the activation of downstream signaling molecules and transcription factors that ultimately bind to regulatory elements in the promoters of GST genes.

There is evidence suggesting the involvement of the oxylipin signaling pathway, which is a key regulator of plant defense responses. Additionally, the induction of GSTs by various chemical inducers in plants shares similarities with the Nrf2-Antioxidant Response Element (ARE) pathway in mammals, which is a major regulator of cytoprotective gene expression. In plants, specific transcription factors that bind to ARE-like sequences in the promoters of GST genes in response to safeners are being identified, with members of the TGA and bZIP families being likely candidates.

Below are diagrams created using the DOT language to visualize the proposed signaling pathway and a typical experimental workflow.

Caption: A simplified model of the proposed signaling pathway for this compound-induced GST expression.

Caption: A typical workflow for investigating the induction of GSTs by this compound.

Conclusion

This compound is a potent inducer of Glutathione S-Transferases in monocotyledonous plants, a mechanism that is central to its function as a herbicide safener. The induction involves the upregulation of specific GST genes and a subsequent increase in enzymatic activity, leading to enhanced detoxification of herbicides. While the broad strokes of this mechanism are well-understood, the intricate details of the underlying signaling pathways are still an active area of research. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals seeking to further investigate and leverage the GST-inducing properties of this compound and other chemical modulators of plant xenobiotic metabolism.

References

- 1. Effect of safener this compound on crop injury of chloroacetanilides and enzyme activity of glutathione S-transferase in grain sorghum seedlings -The Korean Journal of Pesticide Science | Korea Science [koreascience.kr]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification without Intoxication: Herbicide Safeners Activate Plant Defense Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Role of Fluxofenim in Herbicide Detoxification Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluxofenim is a chemical safener utilized in agriculture to protect cereal crops, particularly sorghum (Sorghum bicolor) and maize (Zea mays), from the phytotoxic effects of certain herbicides, primarily those from the chloroacetanilide class, such as S-metolachlor.[1][2] It acts by stimulating the plant's endogenous detoxification mechanisms, allowing for the selective application of herbicides to control weeds without damaging the crop. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's action, focusing on its role in activating key detoxification pathways.

Mechanism of Action

This compound's primary mode of action is the induction of a multi-faceted defense response in the treated plant. This response involves the upregulation of genes encoding various detoxification enzymes and transport proteins. The detoxification of herbicides in plants is generally considered a three-phase process, and this compound appears to influence all three phases.

Phase I: Modification This phase involves the initial modification of the herbicide molecule, often through oxidation, reduction, or hydrolysis, to create a more reactive site for subsequent conjugation. While this compound's most pronounced effects are seen in Phase II, transcriptome analyses of sorghum seedlings treated with this compound have revealed the upregulation of genes encoding Cytochrome P450 monooxygenases (P450s), key enzymes in Phase I detoxification.[3][4]

Phase II: Conjugation This is the primary phase enhanced by this compound. It involves the conjugation of the modified herbicide to endogenous molecules, such as glutathione or glucose, to increase its water solubility and reduce its toxicity. This compound significantly induces the activity of several key enzymes in this phase:

-

Glutathione S-Transferases (GSTs): These are the most well-documented targets of this compound. GSTs catalyze the conjugation of glutathione to the herbicide molecule, a critical step in the detoxification of chloroacetanilide herbicides.[1] this compound treatment leads to a significant increase in GST activity in protected crops.

-

Glucosyltransferases (UGTs): These enzymes catalyze the conjugation of glucose to the herbicide, another important detoxification route. Transcriptomic studies have shown that this compound upregulates the expression of UGTs in sorghum.

Phase III: Sequestration and Transport In the final phase, the conjugated herbicide is transported out of the cytoplasm and sequestered in the vacuole or apoplast, effectively removing it from sensitive cellular compartments. This process is mediated by ATP-binding cassette (ABC) transporters. While direct quantitative data on this compound's effect on ABC transporter activity is limited, transcriptome analyses have shown increased expression of genes encoding these transporters in response to this compound treatment, suggesting an enhancement of Phase III detoxification.

Data Presentation

The following tables summarize the quantitative data available on the effects of this compound on various parameters related to herbicide detoxification.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity

| Plant Species | Herbicide | This compound Treatment | Increase in GST Activity | Reference |

| Sorghum (inbred line 407B) | Metolachlor | Seed treatment | Significant increase | |

| Sorghum hybrids (DKB510 and SCG340) | S-metolachlor | 40 mL per 100 kg of seed | Increased activity |

Table 2: Upregulation of Detoxification-Related Genes in Sorghum Shoots Treated with this compound (Transcriptome Analysis)

| Gene Category | Number of Upregulated Transcripts | Reference |

| Cytochrome P450s (P450s) | Multiple | |

| Glutathione S-Transferases (GSTs) | Multiple | |

| UDP-dependent Glucosyltransferases (UGTs) | Multiple | |

| ABC Transporters | Multiple |

Signaling Pathways

This compound is believed to activate a pre-existing signaling network involved in plant defense and xenobiotic detoxification. This signaling cascade ultimately leads to the observed changes in gene expression. Recent studies suggest a complex interplay between this compound-induced detoxification and plant hormone signaling pathways, particularly those of auxin and jasmonic acid (JA).

Metolachlor treatment has been shown to suppress the expression of genes related to auxin and jasmonic acid, while this compound treatment can restore their expression. This suggests that this compound may mitigate herbicide-induced stress by modulating these hormone signaling pathways. The JAZ proteins are key repressors in the JA signaling pathway, and their degradation is a critical step in activating downstream responses. Auxin Response Factors (ARFs) are transcription factors that mediate auxin-responsive gene expression. The interaction between these pathways is a crucial area of ongoing research.

Caption: this compound-induced signaling pathway for herbicide detoxification.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound.

1. Herbicide Tolerance Assay in a Greenhouse Setting

-

Objective: To evaluate the efficacy of this compound in protecting crop seedlings from herbicide injury.

-

Materials:

-

Crop seeds (e.g., sorghum, maize)

-

This compound

-

Herbicide (e.g., S-metolachlor)

-

Pots filled with appropriate soil mix

-

Greenhouse with controlled temperature and light conditions

-

Ethanol (for dissolving this compound)

-

Balance, spray bottle, watering can

-

-

Protocol:

-

Prepare a stock solution of this compound in ethanol.

-

Treat a batch of seeds with the this compound solution by coating. Prepare a control batch treated with ethanol only. Allow seeds to air dry.

-

Plant the treated and control seeds in pots.

-

After emergence, apply the herbicide at the desired concentration to both this compound-treated and control plants. A set of plants from both seed treatments should be left unsprayed as a negative control.

-

Maintain the plants in the greenhouse under optimal growing conditions.

-

Assess herbicide injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (e.g., 0% = no injury, 100% = plant death).

-

At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 60-70°C until a constant weight is achieved, and record the dry weight.

-

Statistically analyze the data to determine the significance of the safening effect.

-

2. Glutathione S-Transferase (GST) Activity Assay

-

Objective: To quantify the effect of this compound on GST enzyme activity.

-

Materials:

-

Plant tissue (from this compound-treated and control plants)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and PVPP)

-

Spectrophotometer

-

Cuvettes

-

Reduced glutathione (GSH) solution

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

-

Bradford reagent for protein quantification

-

-

Protocol:

-

Harvest plant tissue and immediately freeze in liquid nitrogen.

-

Grind the frozen tissue to a fine powder using a mortar and pestle.

-

Homogenize the powder in ice-cold extraction buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cell debris.

-

Collect the supernatant, which contains the crude enzyme extract.

-

Determine the protein concentration of the extract using the Bradford assay.

-

Prepare the reaction mixture in a cuvette containing phosphate buffer, GSH, and CDNB.

-

Initiate the reaction by adding a known amount of the enzyme extract to the cuvette.

-

Immediately measure the change in absorbance at 340 nm over time using the spectrophotometer. The increase in absorbance is due to the formation of the S-(2,4-dinitrophenyl)glutathione conjugate.

-

Calculate the GST activity, typically expressed as nmol of CDNB conjugated per minute per mg of protein.

-

3. RNA-Seq Analysis of Gene Expression

-

Objective: To identify and quantify the genes that are differentially expressed in response to this compound treatment.

-

Materials:

-

Plant tissue (from this compound-treated and control plants)

-

Liquid nitrogen

-

RNA extraction kit (e.g., Trizol-based or column-based)

-

DNase I

-

Spectrophotometer or fluorometer for RNA quantification

-

Bioanalyzer for RNA quality assessment

-

Next-generation sequencing platform (e.g., Illumina)

-

-

Protocol:

-

Harvest plant tissue at specific time points after this compound treatment and immediately freeze in liquid nitrogen.

-

Extract total RNA from the tissue using a suitable RNA extraction kit, following the manufacturer's instructions.

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

Quantify the RNA and assess its integrity (e.g., using a Bioanalyzer to check the RNA Integrity Number - RIN). High-quality RNA (RIN > 8) is crucial for reliable RNA-seq results.

-

Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA enrichment (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

Sequence the prepared libraries on a next-generation sequencing platform.

-

Perform bioinformatics analysis of the sequencing data. This includes quality control of the raw reads, mapping the reads to a reference genome, quantifying gene expression levels (e.g., as Fragments Per Kilobase of transcript per Million mapped reads - FPKM), and identifying differentially expressed genes between the this compound-treated and control samples.

-

References

- 1. Integrating transcriptome and physiological analyses to elucidate the molecular responses of sorghum to this compound and metolachlor herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcriptome Profiling and Genome-Wide Association Studies Reveal GSTs and Other Defense Genes Involved in Multiple Signaling Pathways Induced by Herbicide Safener in Grain Sorghum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Jasmonate-ZIM-Domain Proteins Interact with the WD-Repeat/bHLH/MYB Complexes to Regulate Jasmonate-Mediated Anthocyanin Accumulation and Trichome Initiation in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Fluxofenim on Plant Hormone Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluxofenim is a herbicide safener predominantly utilized in sorghum (Sorghum bicolor) to protect the crop from the phytotoxic effects of chloroacetamide herbicides, such as S-metolachlor.[1][2] Its primary mechanism of action involves the induction of the plant's endogenous detoxification pathways, most notably enhancing the expression and activity of glutathione S-transferases (GSTs).[3][4][5] These enzymes catalyze the conjugation of glutathione to herbicide molecules, rendering them non-toxic and facilitating their sequestration. Emerging research indicates that the effects of this compound extend beyond herbicide detoxification, significantly impacting various plant hormone signaling pathways. This guide provides an in-depth technical overview of this compound's influence on auxin, gibberellin, cytokinin, and salicylic acid signaling, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism of Action: Induction of Detoxification Pathways

The principal role of this compound as a safener is to accelerate the metabolism of herbicides in the crop plant without affecting the herbicide's efficacy on weeds. This is achieved through the upregulation of genes involved in xenobiotic detoxification.

Glutathione S-Transferase (GST) Induction

The most well-documented effect of this compound is the significant increase in the activity of GSTs. GSTs are a large family of enzymes that play a critical role in cellular detoxification by catalyzing the conjugation of the reduced form of glutathione (GSH) to a wide variety of electrophilic substrates, including herbicides. This conjugation reaction increases the water solubility of the herbicide, making it less toxic and easier to transport into the vacuole for storage or further degradation.

-

In wheat, seed treatment with this compound at a rate of 0.36 g ai kg⁻¹ resulted in a 30-58% increase in GST activity across different varieties.

-

Sorghum seedlings treated with this compound exhibit increased transcript levels of specific GSTs, such as SbGSTF1 and SbGSTF2.

Impact on Plant Hormone Signaling Pathways

Recent studies have revealed that this compound's influence extends to the modulation of key plant hormone signaling pathways. This modulation appears to be a crucial component of the overall stress response and recovery mechanism initiated by the safener.

Auxin Signaling

Metolachlor herbicide treatment has been shown to suppress the expression of auxin (AUX)-related genes. This compound treatment can counteract this effect, restoring the expression of these genes. Auxins are critical for a wide range of developmental processes, including cell division, elongation, and differentiation. By restoring auxin-related gene expression, this compound likely contributes to the recovery of normal growth and development in the presence of the herbicide.

Gibberellin and Cytokinin Signaling

This compound treatment has been observed to cause a significant increase in the levels of specific gibberellins and cytokinins.

-

Gibberellin1 (GA1): A notable increase in the content of GA1 was observed following this compound treatment. Gibberellins are primarily known for their role in promoting stem elongation, seed germination, and flowering.

-

trans-zeatin O-glucoside (tZOG): A significant increase in this cytokinin conjugate was also reported. Cytokinins are involved in cell division, shoot initiation, and leaf senescence. The glucosylation of zeatin to tZOG is a mechanism for hormone homeostasis, and an increase in this conjugate may indicate an alteration in active cytokinin levels or transport.

Jasmonic Acid and Salicylic Acid Signaling

This compound also modulates hormone pathways associated with plant defense responses.

-

Jasmonic Acid (JA): Similar to its effect on auxin-related genes, this compound can restore the expression of JA-related genes that are inhibited by metolachlor. Jasmonic acid is a key signaling molecule in plant defense against insect herbivores and necrotrophic pathogens.

-

Salicylic Acid (SA): this compound treatment has been shown to further increase the expression of SA-related genes. Salicylic acid is a central player in the plant's systemic acquired resistance (SAR) against biotrophic pathogens.

Quantitative Data

The following tables summarize the quantitative effects of this compound as reported in the literature.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity in Wheat Varieties

| Wheat Variety | This compound Treatment (g ai kg⁻¹ seed) | Increase in GST Activity (%) |

| UI Castle CL+ | 0.36 | 58 |

| UI Sparrow | 0.36 | 30 |

| Brundage 96 | 0.36 | 38 |

Data sourced from Raiyemo et al. (2021)

Table 2: Qualitative and Quantitative Changes in Plant Hormones and Related Gene Expression in Sorghum in Response to this compound

| Hormone/Gene Category | Effect of Metolachlor Alone | Effect of this compound + Metolachlor |

| Auxin-related gene expression | Suppressed | Restored |

| Gibberellin1 (GA1) content | Not specified | Significantly Increased |

| trans-zeatin O-glucoside (tZOG) content | Not specified | Significantly Increased |

| Jasmonic Acid-related gene expression | Suppressed | Restored |

| Salicylic Acid-related gene expression | Up-regulated | Further Increased |

Data interpretation from studies by Luo et al. (2023)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Plant Growth and Treatment

-

Seed Sterilization and Plating: Sorghum seeds are surface-sterilized using 75% ethanol for 1 minute, followed by 10% sodium hypochlorite for 10 minutes, and then rinsed thoroughly with sterile distilled water. Seeds are then plated on Murashige and Skoog (MS) medium.

-

Safener and Herbicide Application: For safener treatment, seeds are soaked in a solution of this compound (e.g., 1 mg/L) for 24 hours. Control seeds are soaked in sterile water. After soaking, seeds are transferred to a fresh MS medium containing the herbicide (e.g., 5 mg/L S-metolachlor).

-

Growth Conditions: Seedlings are grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 25°C.

-

Sample Collection: Plant tissues (shoots and roots) are harvested at specific time points (e.g., 24, 48, 72 hours) post-treatment, immediately frozen in liquid nitrogen, and stored at -80°C for subsequent analysis.

Quantification of Plant Hormones by LC-MS/MS

-

Extraction: Frozen plant tissue (approximately 100 mg) is ground to a fine powder in liquid nitrogen. Hormones are extracted with 1 mL of pre-chilled methanol/water/formic acid (15:4:1, v/v/v). Isotopically labeled internal standards are added to each sample for quantification.

-

Purification: The extract is centrifuged, and the supernatant is passed through a solid-phase extraction (SPE) column (e.g., C18) to remove interfering substances.

-

LC-MS/MS Analysis: The purified samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Separation is achieved on a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target hormones and their internal standards.

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Total RNA is extracted from frozen plant tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: Quantitative real-time PCR is performed using a SYBR Green-based detection method on a real-time PCR system. Gene-specific primers are designed for the target genes (e.g., GSTs, auxin-responsive genes) and a reference gene (e.g., actin) for normalization. The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.

Visualizations

Signaling Pathways and Workflows

Caption: Proposed signaling pathway of this compound in plants.

References

- 1. Herbicide safeners: upregulating detoxification mechanisms for selective weed management in grain sorghum (Sorghum bicolor L. Moench) | IDEALS [ideals.illinois.edu]

- 2. Herbicide safener increases weed-management tools for control of annual grasses in wheat | Weed Technology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound (EVT-318602) | 88485-37-4 [evitachem.com]

The Role of Fluxofenim in Mitigating Oxidative Stress in Crops: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluxofenim is a chemical safener primarily utilized in agriculture to protect cereal crops, such as sorghum and wheat, from the phytotoxic effects of certain herbicides. Its mechanism of action extends beyond simple herbicide detoxification, playing a significant role in the mitigation of oxidative stress, a common consequence of herbicide application and other abiotic stressors. This technical guide provides a comprehensive overview of the core mechanisms by which this compound enhances crop resilience, with a focus on its impact on oxidative stress markers, the underlying signaling pathways, and detailed experimental protocols for research and development.

Introduction to this compound and Oxidative Stress in Crops

Herbicides, while essential for modern agriculture, can induce oxidative stress in crops by generating reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide radicals (O₂⁻), and hydroxyl radicals (•OH).[1] An overaccumulation of ROS can lead to cellular damage, including lipid peroxidation, protein denaturation, and DNA mutation, ultimately impairing crop growth and yield.

This compound (trade name Concep III) acts as a safener by stimulating the plant's endogenous defense mechanisms.[2] It upregulates the expression of a suite of protective genes, including those encoding detoxification enzymes and components of the antioxidant system. This guide delves into the specifics of this protective action, providing quantitative data, methodological details, and a visualization of the involved signaling cascades.

Mechanism of Action: Induction of Detoxification and Antioxidant Systems

The primary mode of action of this compound is the induction of genes encoding detoxification enzymes.[3] Transcriptome analyses of sorghum seedlings treated with this compound have shown significant upregulation of:

-

Glutathione S-transferases (GSTs): These enzymes catalyze the conjugation of glutathione to herbicides, rendering them less toxic and more easily sequestered.[2][3]

-

Cytochrome P450 monooxygenases (P450s): This large family of enzymes is involved in the oxidation and detoxification of a wide range of xenobiotics, including herbicides.

-

UDP-glucosyltransferases (UGTs): UGTs play a role in the glycosylation of herbicides, which is another key detoxification step.

By enhancing the capacity of these detoxification pathways, this compound indirectly mitigates oxidative stress by reducing the concentration of the stress-inducing herbicide.

Quantitative Data on Oxidative Stress Mitigation

While direct and comprehensive quantitative data on the effect of this compound on a wide array of oxidative stress markers is still an emerging area of research, studies on sorghum under various abiotic stresses provide a valuable model for the potential impact of safener-induced stress tolerance. The upregulation of defense genes by this compound suggests a similar pattern of response in the antioxidant machinery.

Table 1: Representative Quantitative Effects of Stress on Oxidative Stress Markers in Sorghum

| Parameter | Stress Condition | Crop | Tissue | Observed Effect | Reference |

| H₂O₂ Content | Salt Stress (100 mM NaCl) | Sorghum bicolor | Leaves | Increased accumulation | |

| Malondialdehyde (MDA) Content | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased levels, indicating lipid peroxidation | |

| Glutathione S-Transferase (GST) Activity | This compound Treatment | Sorghum bicolor | Shoots | Significantly increased activity | |

| Catalase (CAT) Activity | Salt Stress (100 mM NaCl) | Sorghum bicolor | Leaves | Increased activity | |

| Superoxide Dismutase (SOD) Activity | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased activity | |

| Ascorbate Peroxidase (APX) Activity | Salt Stress (150 mM NaCl) | Sorghum bicolor | Leaves | Increased activity |

Note: The data for H₂O₂, MDA, CAT, SOD, and APX are from studies on salt stress in sorghum and are presented here as a model for the plant's response to oxidative stress, which this compound is proposed to mitigate through the induction of similar defense pathways.

Signaling Pathways in this compound-Mediated Stress Mitigation

This compound treatment triggers a complex signaling cascade that involves the interplay of several plant hormones and the activation of specific transcription factors. Transcriptomic evidence from sorghum suggests that this compound modulates the expression of genes related to auxin, jasmonic acid (JA), and salicylic acid (SA) signaling pathways.

A proposed signaling pathway is as follows:

-

Perception and Initial Signaling: this compound is likely perceived by a receptor, initiating a downstream signaling cascade.

-

Hormonal Crosstalk: The signal then influences the balance of plant hormones, particularly increasing the expression of SA-related genes while modulating JA and auxin pathways.

-

Activation of Transcription Factors: This hormonal shift leads to the activation of key transcription factors, such as members of the WRKY family, which are known to bind to W-box elements in the promoters of defense-related genes. The activation of the SA pathway may also involve the NPR1 (NONEXPRESSER OF PR GENES1) protein, a central regulator of systemic acquired resistance.

-

Gene Expression: Activated transcription factors then bind to the promoters of target genes, leading to the upregulation of detoxification enzymes (GSTs, P450s, UGTs) and antioxidant enzymes (CAT, SOD, APX).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and oxidative stress research.

Glutathione S-Transferase (GST) Activity Assay

Methodology:

-

Enzyme Extraction: Homogenize fresh plant tissue (e.g., 1g) in an appropriate extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM EDTA) on ice. Centrifuge the homogenate at approximately 12,000 x g for 20 minutes at 4°C. The resulting supernatant is the crude enzyme extract.

-

Assay: The assay is based on the conjugation of glutathione (GSH) with 1-chloro-2,4-dinitrobenzene (CDNB), which results in a product that absorbs light at 340 nm.

-

Prepare a reaction mixture containing phosphate buffer (pH 6.5-7.5), GSH (e.g., 1 mM), and CDNB (e.g., 1 mM).

-

Initiate the reaction by adding a small volume of the enzyme extract to the reaction mixture.

-

Immediately measure the increase in absorbance at 340 nm over time using a spectrophotometer.

-

-

Calculation: The activity of GST is calculated using the molar extinction coefficient of the GS-DNB conjugate (9.6 mM⁻¹ cm⁻¹) and is typically expressed as µmol of product formed per minute per milligram of protein.

Malondialdehyde (MDA) Assay for Lipid Peroxidation

Methodology:

-

Extraction: Homogenize fresh plant tissue in trichloroacetic acid (TCA) (e.g., 0.1% w/v). Centrifuge to pellet debris.

-

Reaction: Mix the supernatant with thiobarbituric acid (TBA) in a TCA solution (e.g., 0.5% TBA in 20% TCA). Heat the mixture in a water bath at 95°C for 30 minutes, then cool on ice.

-

Measurement: Centrifuge the mixture to clarify the solution. Measure the absorbance of the supernatant at 532 nm and 600 nm (to correct for non-specific turbidity).

-

Calculation: The concentration of MDA is calculated using its molar extinction coefficient (155 mM⁻¹ cm⁻¹) and is typically expressed as nmol per gram of fresh weight.

Catalase (CAT) Activity Assay

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) and centrifuge to obtain the crude enzyme extract.

-

Assay: The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

Prepare a reaction mixture containing phosphate buffer and the enzyme extract.

-

Initiate the reaction by adding H₂O₂ (e.g., 10 mM).

-

Monitor the decrease in absorbance at 240 nm over time as H₂O₂ is consumed.

-

-

Calculation: CAT activity is calculated using the molar extinction coefficient of H₂O₂ (40 M⁻¹ cm⁻¹) and is expressed as µmol of H₂O₂ decomposed per minute per milligram of protein.

Superoxide Dismutase (SOD) Activity Assay

Methodology:

-

Enzyme Extraction: Prepare a crude enzyme extract as described for the CAT assay.

-

Assay: This assay is based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT) by SOD.

-

The reaction mixture contains phosphate buffer, methionine, NBT, and EDTA.

-

The reaction is initiated by the addition of riboflavin and exposure to light, which generates superoxide radicals that reduce NBT to formazan (a blue-colored product).

-

In the presence of SOD, the reduction of NBT is inhibited.

-

The absorbance of the formazan is measured at 560 nm.

-

-

Calculation: One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

Ascorbate Peroxidase (APX) Activity Assay

Methodology:

-

Enzyme Extraction: Homogenize plant tissue in a buffer containing ascorbate to protect the enzyme during extraction.

-

Assay: APX activity is determined by monitoring the rate of ascorbate oxidation at 290 nm.

-

The reaction mixture contains phosphate buffer, ascorbate, and the enzyme extract.

-

The reaction is initiated by the addition of H₂O₂.

-

The decrease in absorbance at 290 nm is measured.

-

-

Calculation: APX activity is calculated using the molar extinction coefficient of ascorbate (2.8 mM⁻¹ cm⁻¹) and is expressed as µmol of ascorbate oxidized per minute per milligram of protein.

Conclusion and Future Directions

This compound plays a multifaceted role in enhancing crop resilience. Its primary function as a herbicide safener is intrinsically linked to the mitigation of oxidative stress. By upregulating a suite of detoxification and antioxidant genes, this compound equips crops with an enhanced capacity to neutralize both the primary stressor (herbicide) and the secondary consequence (ROS). The modulation of key hormone signaling pathways, including those of SA and JA, underscores its role as a broad-spectrum activator of plant defense responses.

Future research should focus on:

-

Generating comprehensive quantitative data: Studies that directly measure a wide range of oxidative stress markers in various crops following this compound application are needed to fully elucidate its protective effects.

-

Dissecting the signaling pathway: Identifying the specific receptors and upstream signaling components that mediate the this compound response will provide a more complete understanding of its mode of action.

-

Exploring broader applications: Given its ability to induce general stress responses, the potential of this compound to mitigate other abiotic stresses, such as drought and salinity, warrants further investigation.

This technical guide provides a foundational understanding of the role of this compound in mitigating oxidative stress in crops. The provided data, protocols, and pathway diagrams offer a valuable resource for researchers and professionals in the field of crop science and drug development.

References

Unveiling the Unintended Reach: An In-depth Technical Guide to the Off-Target Effects of Fluxofenim in Plants

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive exploration of the off-target effects of Fluxofenim in plants. While primarily utilized as a herbicide safener to protect crops from herbicide-induced injury, this compound's influence extends beyond its intended role, impacting various physiological and molecular processes. This document synthesizes current research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways to offer a thorough understanding of its broader biological implications.

Introduction: Beyond Herbicide Safening

This compound is a chemical agent applied to protect cereal crops, such as sorghum, from the phytotoxic effects of certain herbicides. Its primary mechanism of action involves the induction of detoxification pathways within the plant, most notably enhancing the activity of glutathione S-transferases (GSTs). These enzymes play a critical role in metabolizing and neutralizing harmful herbicide molecules.[1][2][3] However, emerging evidence reveals that this compound's molecular footprint is larger than initially understood, leading to a cascade of off-target effects that modulate fundamental plant processes.

This guide delves into these unintended consequences, focusing on the alteration of phytohormone signaling and the broader induction of the plant's chemical defense and detoxification systems. Understanding these off-target effects is crucial for a complete assessment of this compound's impact on crop physiology and for the development of more precise and effective agricultural technologies.

Quantitative Analysis of Off-Target Effects

The application of this compound triggers a series of quantifiable changes in the molecular and physiological landscape of the plant. These alterations provide insights into the off-target mechanisms of this herbicide safener.

Impact on Phytohormone Levels and Gene Expression

This compound has been shown to significantly alter the homeostasis of several key phytohormones, which are critical for plant growth, development, and stress responses. A notable study in sorghum demonstrated that this compound treatment leads to an increase in the levels of specific cytokinins and gibberellins.[2] Furthermore, transcriptome analyses have revealed that this compound can modulate the expression of genes related to auxin, jasmonic acid (JA), and salicylic acid (SA) signaling pathways.[2]

| Phytohormone/Gene Category | Plant Species | Observed Effect | Quantitative Change | Reference |

| Phytohormones | ||||

| trans-zeatin O-glucoside (tZOG) | Sorghum | Increase | Significant increase in content | |

| Gibberellin A1 (GA1) | Sorghum | Increase | Significant increase in content | |

| Hormone-Related Gene Expression | ||||

| Auxin (AUX)-related genes | Sorghum | Restoration of expression | Restored expression of genes inhibited by metolachlor | |

| Jasmonic Acid (JA)-related genes | Sorghum | Restoration of expression | Restored expression of genes inhibited by metolachlor | |

| Salicylic Acid (SA)-related genes | Sorghum | Upregulation | Further increased expression |

Induction of Detoxification and Defense-Related Gene Expression

Beyond its well-established role in inducing GSTs, this compound treatment also leads to the upregulation of a broader suite of genes involved in detoxification and plant defense. Transcriptome profiling of sorghum treated with this compound revealed the induction of genes encoding cytochrome P450 monooxygenases (P450s) and UDP-dependent glucosyltransferases (UGTs), in addition to various GSTs.

| Gene/Protein Family | Plant Species | Observed Effect | Reference |

| Glutathione S-Transferases (GSTs) | Sorghum | Upregulation of transcripts | |

| Cytochrome P450s (P450s) | Sorghum | Upregulation of transcripts | |

| UDP-dependent Glucosyltransferases (UGTs) | Sorghum | Upregulation of transcripts | |

| Dhurrin biosynthesis and recycling genes | Sorghum | Upregulation of transcripts |

Key Signaling Pathways Affected by this compound

The off-target effects of this compound are mediated through its influence on complex signaling networks within the plant. The following diagrams, generated using the DOT language, illustrate the key pathways modulated by this compound.

Caption: this compound-induced detoxification pathway.

Caption: Crosstalk of this compound with plant hormone signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the off-target effects of this compound.

Transcriptome Analysis via RNA-Seq

This protocol outlines the steps for analyzing changes in gene expression in plants treated with this compound.

Experimental Workflow:

References

An In-depth Technical Guide to the Molecular Interactions Between Fluxofenim and Herbicides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the protective effects of the herbicide safener, fluxofenim. This compound is a critical component in modern agriculture, enabling the selective use of herbicides in sensitive crops, particularly sorghum and maize. This document delves into the core of its action, focusing on the induction of detoxification pathways, the enzymes involved, and the experimental methodologies used to elucidate these interactions.

Executive Summary

This compound is a herbicide safener primarily used to protect monocotyledonous crops from the phytotoxic effects of certain herbicides, especially those from the chloroacetanilide and thiocarbamate families.[1] Its mode of action is not to alter the herbicide's efficacy against weeds but to enhance the crop's intrinsic ability to metabolize the herbicide into non-toxic compounds. This is achieved through the upregulation of a multi-phase detoxification system within the plant. The primary mechanism involves the significant induction of Glutathione S-transferases (GSTs), which catalyze the conjugation of the herbicide with the endogenous antioxidant glutathione.[1][2][3][4] This action is part of a broader stress response that also includes the increased activity of other enzyme families like Cytochrome P450 monooxygenases (P450s) and the transport of detoxified conjugates by ATP-binding cassette (ABC) transporters. Understanding these molecular interactions is crucial for the development of new safeners and for optimizing the use of existing herbicides in a sustainable manner.

The Molecular Basis of this compound's Safening Action

The protective effect of this compound is a well-coordinated, multi-step process that enhances the plant's natural xenobiotic detoxification pathway. This pathway is generally conceptualized in three phases.

-

Phase I: Modification. Enzymes, primarily Cytochrome P450s, introduce or expose functional groups (e.g., -OH, -NH2, -COOH) on the herbicide molecule. This step increases the herbicide's reactivity and water solubility, preparing it for the next phase.

-

Phase II: Conjugation. This is the key phase enhanced by this compound. Glutathione S-transferases (GSTs) catalyze the conjugation of the modified herbicide with glutathione (GSH), a tripeptide. This reaction detoxifies the herbicide by forming a bulky, non-phytotoxic glutathione conjugate.

-

Phase III: Compartmentalization. The glutathione-herbicide conjugates are actively transported from the cytoplasm into the vacuole or apoplast for sequestration and further degradation. This transport is mediated by ATP-binding cassette (ABC) transporters located on the tonoplast (vacuolar membrane).

This compound acts as a signaling molecule that triggers the increased expression of the genes encoding the key enzymes and transporters involved in this pathway, particularly GSTs.

The Central Role of Glutathione S-Transferases (GSTs)

The induction of GSTs is the most prominent and widely accepted mechanism of action for this compound. Studies have consistently shown that treatment with this compound leads to a significant increase in GST activity in protected crops. This enhanced enzymatic activity accelerates the detoxification of herbicides like S-metolachlor, preventing them from reaching their target sites and causing cellular damage. Different classes of GSTs, including phi and tau classes, have been shown to be induced by safeners, and they exhibit different substrate specificities, which may explain the differential protection against various herbicides.

Involvement of Cytochrome P450s and ABC Transporters

While GST induction is central, this compound also upregulates other components of the detoxification machinery. Transcriptomic analyses have revealed that genes encoding Cytochrome P450s (P450s) and ABC transporters are also induced following safener treatment. P450s can be involved in the initial modification of some herbicides (Phase I), making them suitable substrates for GSTs. ABC transporters are crucial for the final step of detoxification (Phase III), removing the herbicide-glutathione conjugates from the cytoplasm and preventing potential feedback inhibition of the detoxification pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative data from various studies, illustrating the impact of this compound on GST activity and crop tolerance.

Table 1: Effect of this compound on Glutathione S-Transferase (GST) Activity

| Crop | Herbicide | This compound Treatment | Increase in GST Activity (%) | Reference |

| Wheat (cv. UI Castle CL+) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 58% | |

| Wheat (cv. UI Sparrow) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 30% | |

| Wheat (cv. Brundage 96) | S-metolachlor | 0.36 g ai kg⁻¹ seed | 38% | |

| Sorghum | Metolachlor | Seed treatment | Significant increase | |

| Arabidopsis | - | Liquid medium | 3- to 5-fold (with CDNB substrate) |

Table 2: Effect of this compound on Crop Tolerance to Herbicides

| Crop | Herbicide | This compound Dose (g ai kg⁻¹ seed) for 90% Biomass Increase | Reference |

| Wheat (cv. UI Castle CL+) | S-metolachlor (1,010 g ha⁻¹) | 0.07 | |

| Wheat (cv. Brundage 96) | S-metolachlor (1,010 g ha⁻¹) | 0.55 | |

| Wheat | Dimethenamid-P | 0.09 - 0.73 | |

| Wheat | Pyroxasulfone | 0.30 - 1.03 |

Visualizing the Molecular Interactions and Workflows

Herbicide Detoxification Pathway Induced by this compound

Caption: this compound-induced herbicide detoxification pathway in a plant cell.

Experimental Workflow for Evaluating this compound's Effect

Caption: Workflow for assessing this compound's safening activity.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the interaction between this compound and herbicides.

Greenhouse Bioassay for Herbicide Tolerance

Objective: To assess the efficacy of this compound in protecting a crop from herbicide injury under controlled conditions.

Materials:

-

Crop seeds (e.g., Sorghum bicolor)

-

This compound formulation

-

Herbicide formulation (e.g., S-metolachlor)

-

Pots (e.g., 15 cm diameter) filled with appropriate soil mix

-

Greenhouse or growth chamber with controlled light, temperature, and humidity

-

Analytical balance, sprayer for herbicide application

Procedure:

-

Seed Treatment: Prepare a slurry of this compound according to the manufacturer's instructions or desired experimental concentrations (e.g., 0.36 g ai kg⁻¹ seed). Treat a known weight of seeds with the slurry and allow them to air dry. Prepare a control group with untreated seeds.

-

Planting: Plant a set number of seeds (e.g., 5) per pot for both control and this compound-treated groups.

-

Herbicide Application: At the pre-emergence stage (immediately after planting), apply the herbicide using a calibrated sprayer. Treatments should include an untreated control (no herbicide), the recommended field rate (1x), and a higher rate (e.g., 2x) to simulate overlap.

-

Growth Conditions: Maintain the pots in a greenhouse with optimal conditions for the crop (e.g., 16/8h light/dark cycle, 28°C/22°C day/night temperature). Water as needed.

-

Phytotoxicity Assessment: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess herbicide injury on a scale of 0% (no injury) to 100% (plant death).

-

Biomass Measurement: At the end of the experiment (e.g., 21 days), harvest the above-ground plant material, place it in paper bags, and dry in an oven at 60-70°C until a constant weight is achieved. Record the dry weight per pot.

-

Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the safening effect on visual injury and biomass.

Glutathione S-Transferase (GST) Activity Assay

Objective: To measure the enzymatic activity of GST in plant tissues following this compound treatment. This protocol is based on the spectrophotometric measurement of the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

-

Plant tissue (leaf, root) from greenhouse bioassay

-

Liquid nitrogen

-

Extraction Buffer: 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM EDTA

-